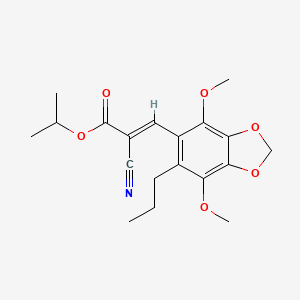![molecular formula C23H33NO B15001486 4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine](/img/structure/B15001486.png)
4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a propargyl group containing a 2,6,6-trimethyloxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Propargyl Group: The propargyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Incorporation of the 2,6,6-Trimethyloxane Moiety: This step involves the formation of the oxane ring, which can be achieved through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propargyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzyl or propargyl derivatives.
Applications De Recherche Scientifique
4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Lacks the propargyl and oxane moieties.
1-Benzyl-4-(2-propynyl)piperidine: Lacks the oxane moiety.
4-Benzyl-1-(2,6,6-trimethyloxan-2-yl)piperidine: Lacks the propargyl group.
Uniqueness
4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine is unique due to the presence of both the propargyl and oxane moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H33NO |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C23H33NO/c1-22(2)13-7-14-23(3,25-22)15-8-16-24-17-11-21(12-18-24)19-20-9-5-4-6-10-20/h4-6,9-10,21H,7,11-14,16-19H2,1-3H3 |
Clé InChI |
KUCFNANUPHJRDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(O1)(C)C#CCN2CCC(CC2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15001413.png)
![2-amino-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B15001421.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15001424.png)
![2-((4-chlorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001427.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001428.png)
![8-(4-fluorophenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15001434.png)


![7-(2,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001457.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B15001458.png)
![1-(6-chloropyridazin-3-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15001462.png)

![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15001472.png)
![1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester](/img/structure/B15001485.png)
